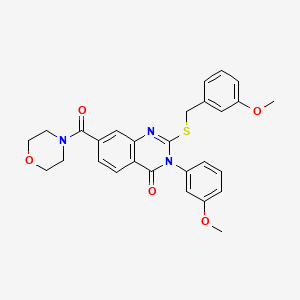
2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one" is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones often contain a heterocyclic structure with nitrogen atoms and are of significant interest in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic substrates. For instance, the synthesis of related compounds has been reported through the reaction of amino-substituted quinazolinones with different reagents. In one study, 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one was reacted with various ketones to produce novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones with significant analgesic and anti-inflammatory activities . Another synthesis route involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents to yield 2-alkyl thio derivatives .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity and physicochemical properties. For example, the introduction of a morpholino group has been described, which can affect the molecule's binding affinity and solubility . The crystal structure analysis of related compounds has shown intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, condensation, and electrophilic substitution. For instance, the alkylation of the sulfur atom in thioxo-quinazolinones has been reported to yield alkyl thio derivatives . Additionally, the radioiodination of a benzo[g]quinazolinone derivative was achieved through an electrophilic substitution reaction, indicating the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of methoxy and morpholino groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The stability of these compounds in biological environments is also a critical factor, as demonstrated by the in vitro stability of a radioiodinated benzoquinazoline derivative . The introduction of substituents such as trifluoromethyl groups can also affect the compound's electronic properties and reactivity .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biochemical Interactions
Studies on compounds with complex structures, such as quinazolinone derivatives and those containing methoxyphenyl groups, often investigate their metabolic pathways. For example, research on methaqualone (a quinazolinone derivative) has elucidated its metabolism via the epoxide-diol pathway in humans and rats, identifying various metabolites and suggesting major pathways of metabolism through oxidation and subsequent rearrangements (Stillwell, Gregory, & Horning, 1975). Such studies are pivotal for understanding how similar compounds might interact biochemically within the body, potentially informing their therapeutic applications or toxicity profiles.
Potential Therapeutic Applications
Research into the therapeutic effects of structurally complex compounds often includes investigations into their potential anti-inflammatory, antimycotic, or antiprolactinemic activities. For instance, the novel non-ergot dopamine agonist quinagolide, which possesses a complex molecular structure, has been studied for its efficacy in treating hyperprolactinemia, demonstrating therapeutic equivalence with bromocriptine when administered once daily (Verhelst et al., 1991). Similarly, sertaconazole, a compound with a benzothiophene moiety, has been evaluated for its antimycotic activity in treating Pityriasis versicolor, showing high antifungal activity and excellent safety (Nasarre et al., 1992).
Safety and Toxicology
Studies on the safety and toxicology of complex compounds are essential for determining their potential as therapeutic agents. While direct studies on the compound are not available, research into similar compounds, such as the evaluation of methemoglobinemia risk associated with the use of topical anesthetics, provides valuable information on safety considerations that must be taken into account in the development of new drugs (El-Husseini & Azarov, 2010).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-34-22-7-3-5-19(15-22)18-37-28-29-25-16-20(26(32)30-11-13-36-14-12-30)9-10-24(25)27(33)31(28)21-6-4-8-23(17-21)35-2/h3-10,15-17H,11-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYJJRTYZNKGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

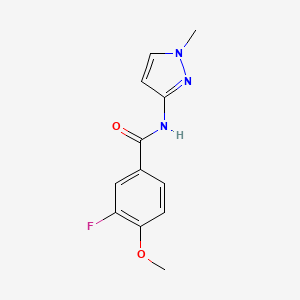
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
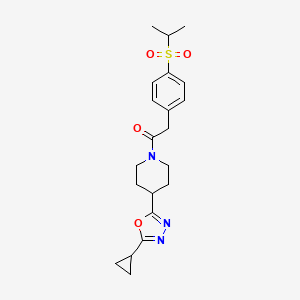
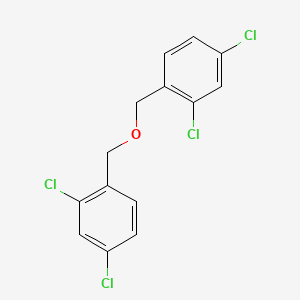
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
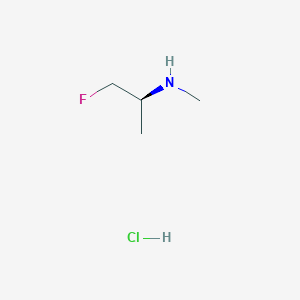

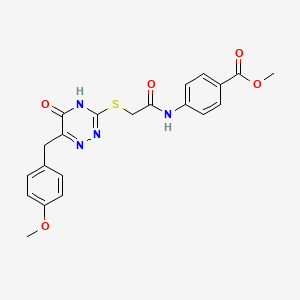
![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)